molecular formula C17H14ClNO5S2 B3014229 Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-51-6

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B3014229
CAS RN: 899977-51-6
M. Wt: 411.87
InChI Key: IWNXJUJVIGIWBV-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound that appears to be related to a class of molecules with potential anti-inflammatory properties. The structure suggests it is a benzothiophene derivative, which is a system known to have various biological activities. The presence of a sulfonylamide group and a methoxy substituent indicates that the compound could interact with biological systems in a specific manner, potentially leading to anti-inflammatory effects.

Synthesis Analysis

The synthesis of related benzothiophene compounds involves the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, which typically yields a 3-chloromethyl compound. In the case of methoxy-substituted thioflavones, chloromethylation can occur at different positions, leading to various substituted products. These products can then be further modified to produce a range of 3-(substituted methyl)thioflavones with significant antimicrobial activity .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives are diverse. For instance, the chloromethylation reaction mentioned in the synthesis analysis indicates that the benzothiophene core can be functionalized at specific positions to yield chloromethylated products. These intermediates can then be used to introduce various substituents, such as methyl groups, which can enhance the antimicrobial activity of the resulting compounds .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is involved in various chemical synthesis processes. For instance, Sheng et al. (2014) describe a general route to create 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, which shows the compound's potential in creating diverse chemical structures with broad functional group tolerance (Sheng, Fan, & Wu, 2014). Similarly, Moloney (2000) discusses the synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, highlighting the compound's utility in developing novel molecules with potential pharmacological applications (Moloney, 2000).

Antimicrobial Properties

The compound also has applications in antimicrobial research. Nakazumi et al. (1984) demonstrated that 3-(Chloromethyl)thioflavone, which can be derived from similar compounds, exhibits significant antimicrobial activity against Trichophytons, suggesting its potential use in developing new antimicrobial agents (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).

Pharmaceutical Research

In pharmaceutical research, the compound is part of the synthesis process of various molecules. For example, Dudová et al. (2002) describe the preparation of substituted methyl o-Nitrophenyl sulfides, which are critical in the synthesis of certain pharmaceutical compounds (Dudová, Částek, Macháček, & Šimůnek, 2002).

Anti-inflammatory Research

The compound is also part of research targeting anti-inflammatory agents. Moloney (2001) synthesized a compound based on the reported anti-inflammatory activity of a structurally related molecule, emphasizing the role of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in developing potential anti-inflammatory drugs (Moloney, 2001).

properties

IUPAC Name

methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(9-12(13)18)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXJUJVIGIWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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